3-Nitro-6-phenylpyridin-2(1H)-one
Description
3-Nitro-6-phenylpyridin-2(1H)-one is a pyridinone derivative characterized by a nitro group at the C3 position and a phenyl substituent at C4. The pyridinone core, a six-membered lactam ring, imparts unique electronic and steric properties, making it a scaffold of interest in medicinal and synthetic chemistry. Its reactivity is influenced by the electron-withdrawing nitro group and the bulky phenyl substituent, which modulate regioselectivity in alkylation and substitution reactions . This compound’s structural features have been studied in the context of alkylation behavior, where steric effects dominate over electronic factors in determining reaction pathways .
Properties
IUPAC Name |
3-nitro-6-phenyl-1H-pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O3/c14-11-10(13(15)16)7-6-9(12-11)8-4-2-1-3-5-8/h1-7H,(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZLOZYXBABTGID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C(=O)N2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10443085 | |
| Record name | 3-nitro-6-phenyl-1H-pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10443085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39258-93-0 | |
| Record name | 3-nitro-6-phenyl-1H-pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10443085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-6-phenylpyridin-2(1H)-one typically involves the nitration of 6-phenylpyridin-2(1H)-one. The nitration reaction can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature control to avoid decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions and improved safety. The use of automated systems for the addition of reagents and temperature control can further enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Nitro-6-phenylpyridin-2(1H)-one can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Oxidation: The phenyl group can be oxidized to form phenyl ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride
Substitution: Sodium methoxide, potassium tert-butoxide
Oxidation: Potassium permanganate, chromium trioxide
Major Products Formed
Reduction: 3-Amino-6-phenylpyridin-2(1H)-one
Substitution: Various substituted pyridin-2(1H)-one derivatives
Oxidation: Phenyl ketones, carboxylic acids
Scientific Research Applications
3-Nitro-6-phenylpyridin-2(1H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its potential interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. Its derivatives may exhibit biological activity that could be harnessed for therapeutic purposes.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 3-Nitro-6-phenylpyridin-2(1H)-one involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the phenyl and keto groups can engage in hydrophobic and hydrogen bonding interactions, respectively. These interactions can modulate the activity of biological molecules, leading to various effects.
Comparison with Similar Compounds
Key Observations :
- Steric Effects : The phenyl group in this compound significantly hinders N-alkylation, favoring O-alkylation products (e.g., with NaOMe/MeI) compared to less bulky analogs like 4,6-dimethyl-3-nitropyridin-2(1H)-one, which undergo exclusive N-alkylation .
- Electronic Effects: The nitro group at C3 increases electrophilicity at adjacent positions, facilitating nucleophilic attacks. In contrast, amino-substituted analogs (e.g., 3-amino-6-methyl-4-phenylpyridin-2(1H)-one) exhibit reversed electronic profiles, enabling reactions like azo coupling and Hofmann degradation .
Alkylation Behavior
- This compound : Predominantly forms O-alkylation products (e.g., methyl ethers) under basic conditions due to steric hindrance at the N1 position .
- 4,6-Dimethyl-3-nitropyridin-2(1H)-one : Undergoes exclusive N-alkylation under identical conditions, highlighting the role of steric bulk in directing reactivity .
- 3-Amino-6-methyl-4-phenylpyridin-2(1H)-one: The amino group enables Hofmann degradation to form azepine derivatives and participates in condensation reactions with aldehydes (e.g., benzaldehyde) to generate azo compounds .
Functionalization Potential
- Halogenated analogs (e.g., 5-bromo-3-chloro-6-methylpyridin-2(1H)-one) are valuable intermediates for cross-coupling reactions, though their synthesis and stability differ from nitro-substituted derivatives .
- The nitro group in this compound can be reduced to amines for further derivatization, a pathway less accessible in halogenated or methylated analogs .
Spectroscopic Data and Trends
NMR chemical shifts (¹H and ¹³C) are influenced by substituents:
- Nitro Groups : Cause deshielding of adjacent protons (e.g., C4-H in 3-nitro derivatives shifts downfield to δ ~8.5–9.0 ppm) .


- Amino Groups: Electron-donating NH₂ groups shield nearby protons (e.g., C4-H in 3-amino analogs appears upfield at δ ~6.5–7.0 ppm) .
- Phenyl Substituents : Aromatic protons in 6-phenyl derivatives exhibit splitting patterns (e.g., multiplets at δ ~7.2–7.8 ppm) distinct from methyl or halogen substituents .
Biological Activity
3-Nitro-6-phenylpyridin-2(1H)-one, a compound with the molecular formula C11H8N2O2, has garnered attention in recent years for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The structure of this compound is characterized by a pyridine ring substituted with a nitro group and a phenyl moiety. This configuration is crucial for its biological activity, influencing its interaction with various biological targets.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. For instance, it has shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism appears to involve inhibition of bacterial protein synthesis and disruption of cell wall integrity, which are critical for bacterial survival.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Antileishmanial Activity
Another area of interest is the compound's antileishmanial activity. Research indicates that it can inhibit the growth of Leishmania donovani, the causative agent of visceral leishmaniasis. In vivo studies using murine models have shown that treatment with this compound leads to a significant reduction in parasite load.
Case Study: Efficacy in Murine Models
A study involving BALB/c mice infected with Leishmania donovani demonstrated that administration of this compound resulted in a 75% reduction in liver parasite burden compared to untreated controls. The study highlighted the compound's potential as a lead for developing new antileishmanial therapies.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes critical for microbial survival, such as DHDPS (dihydrodipicolinate synthase), which is essential in bacterial cell wall synthesis.
- Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in microbial cells, leading to cell death through the accumulation of ROS.
- DNA Binding : Preliminary studies suggest that the compound can bind to DNA, potentially interfering with replication processes in bacteria and parasites.
Safety and Toxicity
Toxicity assessments indicate that this compound exhibits low toxicity towards mammalian cells at therapeutic concentrations. In vitro studies on human cell lines have shown no significant cytotoxic effects at concentrations up to 100 µg/mL.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


